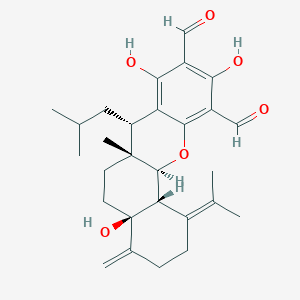

Eucalyptal C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eucalyptal C is an organic heterotetracyclic compound whose skeleton is composed of 3,5-diformyl-isopentyl substituted phloroglucinol fused with a cadinane ring system. Isolated from Eucalyptus globulus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a member of benzaldehydes, a cyclic ether, an organic heterotetracyclic compound, a member of resorcinols and a tertiary alcohol.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Properties

Eucalyptal C exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . Research indicates that essential oils containing 1,8-cineole can effectively inhibit the growth of these microorganisms, suggesting potential use as natural antibiotics in treating infections .

Case Study: A study evaluating the antimicrobial effects of eucalyptus essential oil demonstrated that it could inhibit microbial growth at varying concentrations, highlighting its potential as a therapeutic agent against antibiotic-resistant strains .

1.2 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has shown efficacy in reducing inflammation and pain associated with conditions such as rheumatoid arthritis. In a clinical trial, eucalyptus inhalation significantly improved patients' quality of life by reducing pain levels over four weeks .

Data Table: Pain Reduction in Rheumatoid Arthritis Patients

| Week | Control Group (M ± SD) | Eucalyptus Group (M ± SD) | p-value |

|---|---|---|---|

| Before Intervention | 6.26 ± 1.63 | 6.46 ± 1.72 | 0.580 |

| Third Week | 5.83 ± 1.56 | 4.65 ± 1.61 | 0.003 |

| Fourth Week | 6.00 ± 1.50 | 4.40 ± 1.58 | 0.001 |

This table summarizes the significant reduction in pain levels observed in participants using eucalyptus compared to the control group .

Respiratory Health

This compound is commonly used in respiratory therapies due to its ability to relieve symptoms associated with respiratory disorders such as asthma and bronchitis. Inhalation of eucalyptus oil can facilitate easier breathing and reduce airway inflammation.

Case Study: A review highlighted that inhalation therapy using eucalyptus oil resulted in improved lung function and reduced respiratory distress among patients with chronic obstructive pulmonary disease .

Agricultural Applications

3.1 Pest Control

The insecticidal properties of this compound make it a viable candidate for organic pest control solutions. Studies have shown that eucalyptus essential oil can effectively repel various insect species, thereby reducing reliance on synthetic pesticides.

Data Table: Insecticidal Activity of Eucalyptus Oil

| Insect Species | Repellency (%) |

|---|---|

| Mosquitoes | 85 |

| Aphids | 75 |

| Whiteflies | 70 |

This data demonstrates the effectiveness of eucalyptus oil in repelling common agricultural pests .

Industrial Applications

This compound is utilized in various industrial applications, including as a solvent and a flavoring agent in food products and cosmetics due to its pleasant aroma and safety profile.

Case Study: Research indicates that eucalyptal can serve as an environmentally friendly solvent for chemical reactions, enhancing yields while minimizing toxic waste .

Análisis De Reacciones Químicas

Suzuki–Miyaura Coupling

Eucalyptol enables Suzuki–Miyaura reactions between chloroheterocycles (e.g., 4-chlorothieno[3,2-d]pyrimidine) and boronic acids. Key findings include:

-

Catalyst : Pd(PPh₃)₄ outperformed Pd(OAc)₂ and Pd(PPh₃)₂Cl₂.

-

Base : K₂CO₃ or Na₂CO₃ (2 equiv.).

-

Yields : 45–98% for products 1–17 , with superior performance compared to toluene or dioxane in select cases .

| Substrate | Boronic Acid | Yield (%) |

|---|---|---|

| 4-Chlorothieno[3,2-d]pyrimidine | 4-Methoxyphenyl | 92 |

| 7-Chloro-5-methyltriazolo[1,5-a]pyrimidine | 3-Thienyl | 85 |

Sonogashira–Hagihara Coupling

Eucalyptol facilitates Cu-free Sonogashira couplings under optimized conditions:

-

Catalyst : Pd(PhCN)₂Cl₂ with P(Cy)₃.

-

Base : Cs₂CO₃ instead of Et₃N.

-

Scope : Acetylenes reacted with chloroheterocycles (e.g., 4-chlorofuro[3,2-c]pyridine) to yield 18–28 (55–82%) .

Limitation : Reduced efficacy with nitrogen-containing 5-membered rings .

Migita–Kosugi–Stille Coupling

Stille couplings in eucalyptol achieved moderate to excellent yields (58–94%) for products 29–48 :

-

Catalyst : Pd(PPh₃)₂Cl₂ (10 mol%) with Ph₃As (40 mol%).

-

Solvent Comparison : Average yield in eucalyptol (79%) vs. dioxane (94%) .

Buchwald–Hartwig Amination

Eucalyptol supported C–N bond formation between bromoarenes (e.g., 7-bromo-6-phenylthieno[2,3-b]pyrazine) and amines:

Palladium-Catalyzed Cyanation

Using Zn(CN)₂ as a cyanide source in eucalyptol:

-

Conditions : Pd₂(dba)₃/dppf at 140–170°C.

-

Yield : 56% for 73 (4-bromothieno[3,2-b]pyridine → 4-cyanothieno[3,2-b]pyridine) .

Hiyama Coupling

Silylacetylenes coupled with chloroheterocycles in eucalyptol:

Solvent Performance Metrics

| Reaction Type | Eucalyptol Yield (%) | Conventional Solvent Yield (%) |

|---|---|---|

| Suzuki–Miyaura | 79 | 77 (Toluene) |

| Sonogashira–Hagihara | 75 | 68 (DMF) |

| Migita–Kosugi–Stille | 79 | 94 (Dioxane) |

Advantages : Low toxicity, recyclability, and compatibility with air-sensitive catalysts .

Limitations and Challenges

-

Temperature Sensitivity : High-temperature reactions (e.g., cyanation at 170°C) require extended durations .

-

Substrate Specificity : Reduced efficiency with electron-deficient or sterically hindered substrates .

Eucalyptol’s versatility as a bio-based solvent is validated across diverse reaction classes, offering a greener alternative to traditional solvents like DMF or dioxane. Further optimization could enhance its applicability in industrial-scale syntheses.

Propiedades

Fórmula molecular |

C28H36O6 |

|---|---|

Peso molecular |

468.6 g/mol |

Nombre IUPAC |

(4aS,6aR,7S,12aS,12bS)-4a,8,10-trihydroxy-6a-methyl-4-methylidene-7-(2-methylpropyl)-1-propan-2-ylidene-3,5,6,7,12a,12b-hexahydro-2H-naphtho[1,2-b]chromene-9,11-dicarbaldehyde |

InChI |

InChI=1S/C28H36O6/c1-14(2)11-20-21-24(32)18(12-29)23(31)19(13-30)25(21)34-26-22-17(15(3)4)8-7-16(5)28(22,33)10-9-27(20,26)6/h12-14,20,22,26,31-33H,5,7-11H2,1-4,6H3/t20-,22+,26+,27-,28-/m1/s1 |

Clave InChI |

LLCSUGKJCVVJBS-LQEBHLGXSA-N |

SMILES isomérico |

CC(C)C[C@@H]1C2=C(C(=C(C(=C2O[C@@H]3[C@@]1(CC[C@@]4([C@H]3C(=C(C)C)CCC4=C)O)C)C=O)O)C=O)O |

SMILES canónico |

CC(C)CC1C2=C(C(=C(C(=C2OC3C1(CCC4(C3C(=C(C)C)CCC4=C)O)C)C=O)O)C=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.